molecular formula C13H14N4O2S2 B2943315 6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole CAS No. 893984-50-4

6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole

Cat. No. B2943315
CAS RN: 893984-50-4
M. Wt: 322.4
InChI Key: NZBVKJCMAJMRPU-UHFFFAOYSA-N
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Description

“6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is a derivative of the imidazo[2,1-b]thiazole class of compounds . Thiazoles, including imidazo[2,1-b]thiazoles, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including “6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole”, typically involves the cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The specific synthesis process for “6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is not available in the retrieved papers.

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole derivatives are recognized for their significant potential in medicinal chemistry, demonstrating a wide range of pharmacological activities. This heterocyclic moiety forms the basis of several therapeutic agents, highlighting the versatility and importance of imidazo[2,1-b]thiazoles in the development of new pharmacologically active derivatives. The extensive pharmacological activities of these derivatives, covered between 2000-2018, underscore their potential in inspiring medicinal chemists towards achieving breakthroughs in developing clinically viable candidates (Shareef et al., 2019).

Patent Insights on Novel Thiazole Derivatives

The review of patents from 2008 to 2012 reveals the medicinal chemistry perspective of thiazole derivatives, showcasing their applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, and antitumor agents among others. This period saw a focus on inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulators of metabolism-related enzymes. The therapeutic applications and pharmacological activities derived from the thiazole nucleus in these patents indicate the ongoing innovation and interest in developing novel compounds based on this scaffold (Leoni et al., 2014).

Synthesis and Transformation of 4-Phosphorylated Derivatives

The synthesis methods for 4-phosphorylated imidazole derivatives, including imidazo[2,1-b][1,3]thiazoles, involve metallic derivatives of imidazole and phosphorus halides. These compounds exhibit diverse biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and others, showcasing the broad application potential of phosphorylated derivatives in pharmaceutical research (Abdurakhmanova et al., 2018).

Antitumor Activity of Imidazole Derivatives

Research on bis(2-chloroethyl)amino derivatives of imidazole and other imidazole compounds has revealed promising antitumor activities. Some of these compounds have progressed beyond preclinical testing, indicating the potential of imidazo[2,1-b][1,3]thiazole derivatives in the search for new antitumor drugs and the synthesis of compounds with varying biological properties (Iradyan et al., 2009).

Mechanism of Action

Target of Action

The primary target of 6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A, which is crucial for various metabolic processes in the cell .

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By inhibiting the production of coenzyme A, the compound disrupts these critical metabolic processes, leading to the inhibition of the growth and proliferation of Mtb .

Pharmacokinetics

The compound was designed using in silico admet prediction, which suggests that it may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .

Result of Action

The compound exhibits significant antitubercular activity. Specifically, it has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, the compound appears to selectively inhibit Mtb, as it showed no activity against a panel of non-tuberculous mycobacteria .

properties

IUPAC Name

6-[4-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBVKJCMAJMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole

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